![molecular formula C19H21N5O2 B2760290 8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887864-82-6](/img/structure/B2760290.png)
8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule is part of the purine family, which are heterocyclic aromatic organic compounds consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The purine ring’s electrons have significant delocalization, with positions 3 and 7 being electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .
科学的研究の応用
Anticancer Therapy
Purine derivatives, including the compound , have been extensively studied for their potential in cancer treatment. This specific compound may act as an anticancer agent due to its interactions with cellular pathways, inhibition of tumor growth, or modulation of apoptosis. Researchers are investigating its efficacy against specific cancer types and exploring its mechanism of action .
Antiviral Activity
The antiviral properties of purine derivatives make them valuable in combating viral infections. This compound could potentially inhibit viral replication, block viral enzymes, or interfere with viral attachment to host cells. Further studies are needed to validate its effectiveness against specific viruses .
Adenosine Receptor Modulation
Purines play a crucial role in adenosine receptor signaling. This compound might act as an agonist or antagonist of adenosine receptors, affecting various physiological processes. Understanding its binding affinity and selectivity for specific receptor subtypes is essential for therapeutic applications .
Neurological Disorders
Given its structural similarity to purines, this compound could impact neurological disorders. Researchers are investigating its potential as a neuroprotective agent, targeting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Mechanistic studies are ongoing to elucidate its effects on neuronal function .
Metabolic Disorders
Purine derivatives often intersect with metabolic pathways. This compound might influence metabolic processes related to energy production, nucleotide synthesis, or redox balance. Researchers are exploring its potential in managing metabolic disorders such as diabetes, obesity, or gout .
Chemical Biology and Drug Design
Understanding the structure-activity relationship (SAR) of this compound is crucial for drug design. Researchers analyze its interactions with biological macromolecules, such as enzymes or receptors, to develop novel therapeutic agents. Computational studies and experimental validation contribute to this field .
作用機序
将来の方向性
The development of novel purine derivatives is in demand due to their extensive applications in biology, biochemistry, and medicine . Future research could focus on exploring the potential therapeutic applications of this compound and similar derivatives, particularly in the field of antidepressant therapy .
特性
IUPAC Name |
6-(4-butylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-5-6-13-7-9-14(10-8-13)24-12(2)11-23-15-16(20-18(23)24)22(3)19(26)21-17(15)25/h7-11H,4-6H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKQVQSPAALJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)
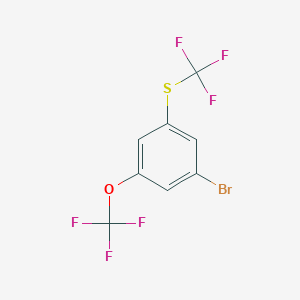
![Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2760212.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)
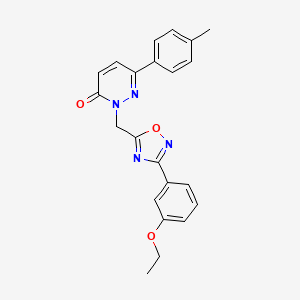
![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)
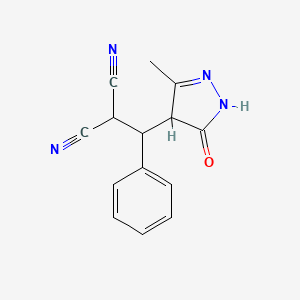
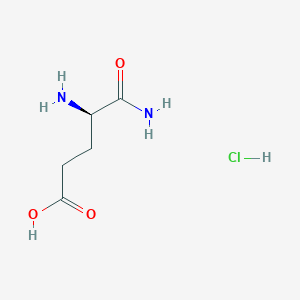
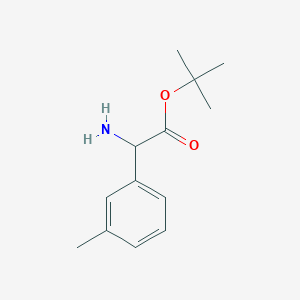
![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)